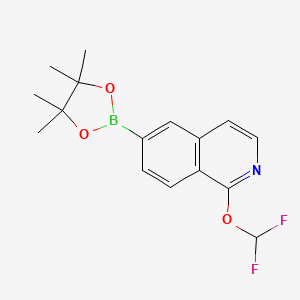
3-Bromo-2-pentene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Bromo-2-pentene is an organic compound with the molecular formula C5H9Br. It is a brominated alkene, characterized by the presence of a bromine atom attached to the second carbon of a pentene chain. This compound exists in two stereoisomeric forms: (E)-3-bromo-2-pentene and (Z)-3-bromo-2-pentene . The presence of the bromine atom and the double bond in its structure makes it a versatile intermediate in organic synthesis.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 3-Bromo-2-pentene can be synthesized through the bromination of 2-pentene. The reaction involves the addition of bromine (Br2) to 2-pentene in an inert solvent such as carbon tetrachloride (CCl4) or dichloromethane (CH2Cl2). The reaction proceeds via an electrophilic addition mechanism, forming a bromonium ion intermediate, which is then attacked by a bromide ion to yield this compound .
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, ensuring high yields and purity of the product. The use of catalysts, such as iron(III) bromide (FeBr3), can further enhance the efficiency of the bromination process .
Analyse Des Réactions Chimiques
Types of Reactions: 3-Bromo-2-pentene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as hydroxide (OH-), cyanide (CN-), or amines (NH2-), through nucleophilic substitution reactions.
Addition Reactions: The double bond in this compound can participate in addition reactions with halogens, hydrogen halides, and other electrophiles.
Elimination Reactions: Under basic conditions, this compound can undergo elimination reactions to form 1,3-pentadiene.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic solution.
Electrophilic Addition: Bromine (Br2) in carbon tetrachloride (CCl4).
Elimination: Potassium tert-butoxide (KOtBu) in dimethyl sulfoxide (DMSO).
Major Products Formed:
Substitution: 3-Hydroxy-2-pentene, 3-Cyano-2-pentene.
Addition: 2,3-Dibromopentane.
Elimination: 1,3-Pentadiene
Applications De Recherche Scientifique
3-Bromo-2-pentene is utilized in various scientific research applications, including:
Organic Synthesis: It serves as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Material Science: It is used in the preparation of polymers and advanced materials with specific properties.
Biological Studies: The compound is employed in the study of enzyme-catalyzed reactions and metabolic pathways involving halogenated alkenes.
Mécanisme D'action
The mechanism of action of 3-bromo-2-pentene involves its reactivity towards nucleophiles and electrophiles. The bromine atom, being an electron-withdrawing group, makes the adjacent carbon atoms more susceptible to nucleophilic attack. The double bond in the molecule can also participate in electrophilic addition reactions, forming cyclic intermediates such as bromonium ions .
Similar Compounds:
3-Chloro-2-pentene: Similar structure but with a chlorine atom instead of bromine.
3-Iodo-2-pentene: Similar structure but with an iodine atom instead of bromine.
2-Bromo-2-pentene: Bromine atom attached to the second carbon instead of the third carbon.
Uniqueness: this compound is unique due to its specific reactivity profile, which is influenced by the presence of the bromine atom and the double bond. Compared to its chloro and iodo analogs, this compound exhibits different reactivity and selectivity in chemical reactions, making it a valuable compound in synthetic chemistry .
Propriétés
| 21964-23-8 | |
Formule moléculaire |
C5H9Br |
Poids moléculaire |
149.03 g/mol |
Nom IUPAC |
(Z)-3-bromopent-2-ene |
InChI |
InChI=1S/C5H9Br/c1-3-5(6)4-2/h3H,4H2,1-2H3/b5-3- |
Clé InChI |
OPGVCEGMOFKBOL-HYXAFXHYSA-N |
SMILES isomérique |
CC/C(=C/C)/Br |
SMILES canonique |
CCC(=CC)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


aminehydrochloride](/img/structure/B13549002.png)


![tert-butyl N-[1-(1-hydroxycyclopropyl)ethyl]carbamate](/img/structure/B13549041.png)
![2-{methyl[2-(piperidin-1-yl)ethyl]amino}-7-(3,4,5-trimethyl-1H-pyrazol-1-yl)-3,4-dihydroquinazolin-4-one](/img/structure/B13549054.png)

